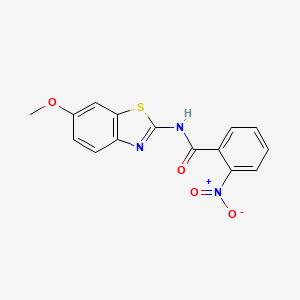

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide

Description

N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide is a heterocyclic compound featuring a benzothiazole core substituted with a methoxy group at the 6-position and a 2-nitrobenzamide moiety at the 2-position. The benzothiazole scaffold is renowned for its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O4S/c1-22-9-6-7-11-13(8-9)23-15(16-11)17-14(19)10-4-2-3-5-12(10)18(20)21/h2-8H,1H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAUWYBKCJGMCHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801320055 | |

| Record name | N-(6-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801320055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201814 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

312750-68-8 | |

| Record name | N-(6-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801320055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide typically involves the condensation of 6-methoxy-1,3-benzothiazol-2-amine with 2-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The benzothiazole ring can be oxidized under strong oxidative conditions, although this is less common.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products Formed

Reduction: Formation of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-aminobenzamide.

Substitution: Formation of various substituted benzothiazole derivatives depending on the nucleophile used.

Oxidation: Formation of oxidized benzothiazole derivatives.

Scientific Research Applications

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

*Calculated based on molecular formula.

Molecular Docking and Binding Interactions

- Nitrobenzamide Derivatives : Molecular docking studies for compound 6d () reveal hydrogen bonding between the nitro group and VEGFR-2 residues (e.g., Asp1046), suggesting a similar mechanism for the target compound .

- Thiophene Carboxamide Analogs : The thiophene ring in CAS 313535-88-5 may engage in π-π stacking with hydrophobic pockets in microbial enzymes, a interaction less feasible with nitrobenzamide .

Pharmacokinetic and Toxicity Considerations

- Electron-Withdrawing Groups : Nitro and sulfonyl groups (e.g., in and ) may improve metabolic stability but increase toxicity risks compared to methoxy or methyl groups .

- Solubility : The methoxy group in the target compound likely enhances aqueous solubility compared to methyl or sulfonyl substituents, as seen in 2-BTBA (solubility = 1.2 mg/mL) .

Biological Activity

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide is a compound belonging to the benzothiazole family, characterized by its unique structural features that confer diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C15H11N3O4S

- Molecular Weight : 329.3 g/mol

- CAS Number : 313504-89-1

The presence of a methoxy group at the 6th position of the benzothiazole ring and a nitrobenzamide moiety contributes to its biological significance. The compound's structure allows it to engage in various chemical reactions, enhancing its potential as a bioactive molecule.

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes or receptors. The nitro group may undergo bioreduction to form reactive intermediates, which can interact with cellular components and lead to various biological effects.

Anticancer Properties

Research indicates that benzothiazole derivatives exhibit significant anticancer properties. This compound has been studied for its potential to inhibit cancer cell proliferation. For instance:

- In Vitro Studies : In cell line assays, this compound demonstrated cytotoxic effects against various cancer types, including breast and lung cancer cells. The mechanism involves inducing apoptosis and inhibiting cell cycle progression.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against several pathogens. Studies suggest:

- Inhibition of Bacterial Growth : It exhibits effective inhibition against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

Q & A

Basic Questions

Q. What spectroscopic methods are recommended for confirming the structure of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide?

- Methodological Answer : A combination of IR spectroscopy , NMR (¹H/¹³C) , and UV-Vis spectroscopy is essential. IR identifies functional groups (e.g., carbonyl at ~1680 cm⁻¹, aromatic C=C at ~1525 cm⁻¹, and nitro groups at ~1548 cm⁻¹) . NMR confirms proton environments (e.g., methoxy group at δ ~3.8 ppm, aromatic protons, and amide NH signals). UV-Vis can detect π→π* transitions in the benzothiazole and nitrobenzamide moieties .

Q. What chromatographic techniques are suitable for assessing purity during synthesis?

- Methodological Answer : Thin-layer chromatography (TLC) with silica gel GF254 plates is commonly used to monitor reaction progress and purity. For quantitative analysis, high-performance liquid chromatography (HPLC) with a C18 column and UV detection (e.g., 254 nm) is recommended .

Q. What are the solubility characteristics of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide?

- Methodological Answer : The compound is typically a crystalline solid soluble in polar aprotic solvents like ethanol , DMSO , or DMF , but insoluble in water. Solubility tests should follow pharmacopoeial methods (e.g., saturation shake-flask technique) .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular structure and packing of this compound?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX (e.g., SHELXL for refinement) or WinGX/ORTEP for visualization is critical. Key steps include:

- Growing crystals via slow evaporation (e.g., ethyl acetate/methanol mixtures) .

- Validating hydrogen-bonding networks (e.g., N–H⋯O interactions) and π-stacking using PLATON or Mercury .

- Reporting thermal ellipsoids and cif files for reproducibility .

Q. What strategies are effective for evaluating the antimicrobial activity of this compound?

- Methodological Answer :

- In vitro assays : Determine minimum inhibitory concentration (MIC) using broth microdilution against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) strains .

- Molecular docking : Use V-life MDS or AutoDock to model interactions with bacterial targets (e.g., DNA gyrase, PDB: 3G75). Validate docking scores with experimental MIC data .

- Structure-activity relationship (SAR) : Modify substituents (e.g., methoxy, nitro) and compare activity trends .

Q. How to design experiments for assessing nonlinear optical (NLO) properties?

- Methodological Answer :

- Kurtz-Perry powder technique : Measure second-harmonic generation (SHG) efficiency relative to KDP. For N-(6-methoxy-benzothiazolyl) derivatives, SHG values ~2–3× KDP are typical .

- DFT calculations : Optimize geometry using Gaussian09 to predict hyperpolarizability (β) and dipole moments .

- Thermal stability : Confirm NLO activity retention up to 300–400 K via TGA/DTA .

Q. How to address discrepancies in thermal stability data from TGA vs. DSC?

- Methodological Answer :

- Use complementary techniques : TGA for decomposition onset and DSC for phase transitions (e.g., melting points).

- Replicate experiments under inert (N₂) and oxidative (air) atmospheres to isolate degradation pathways .

- Cross-validate with variable-temperature XRD to detect structural changes .

Q. What synthetic routes are optimal for introducing the 6-methoxy-benzothiazole moiety?

- Methodological Answer :

- Cyclocondensation : React 2-amino-6-methoxybenzothiazole with 2-nitrobenzoyl chloride in dry pyridine .

- Click chemistry : For derivatives, use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazole groups .

- Purification : Recrystallize from ethanol/water mixtures or use silica gel chromatography .

Data Contradiction Analysis

Q. How to reconcile conflicting antimicrobial activity data across studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.